REACTION_CXSMILES
|
N([O-])=O.[Na+].O.N[C@H:7]([C:13]([OH:15])=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12].NC(N)=[O:18].[N+]([O-])(O)=O>S(=O)(=O)(O)O>[NH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH:7]([OH:18])[C:13]([OH:15])=[O:14] |f:0.1,2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
O.N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 25° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
formed in the reaction process
|
Type
|
ADDITION
|
Details
|
the aqueous solution was poured on to an ion exchange column (Amberlite IR-120, H+ form, 200 ml)
|
Type
|
WASH
|
Details
|
After the column was thoroughly washed with water, it
|
Type
|
WASH
|
Details
|
was eluted with aqueous ammonium hydroxide until the eluant
|
Type
|
CUSTOM
|
Details
|
Combined fractions were evaporated in vacuo, which
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil, 7.5 grams
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N([O-])=O.[Na+].O.N[C@H:7]([C:13]([OH:15])=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12].NC(N)=[O:18].[N+]([O-])(O)=O>S(=O)(=O)(O)O>[NH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH:7]([OH:18])[C:13]([OH:15])=[O:14] |f:0.1,2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
O.N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 25° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
formed in the reaction process
|
Type
|
ADDITION
|
Details
|
the aqueous solution was poured on to an ion exchange column (Amberlite IR-120, H+ form, 200 ml)
|
Type
|
WASH
|
Details
|
After the column was thoroughly washed with water, it
|
Type
|
WASH
|
Details
|
was eluted with aqueous ammonium hydroxide until the eluant
|
Type
|
CUSTOM
|
Details
|
Combined fractions were evaporated in vacuo, which
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil, 7.5 grams
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |